molecular formula C16H11ClN4O B14810114 2-(5-(Benzofuran-2-yl)-1H-1,2,4-triazol-3-yl)-4-chloroaniline

2-(5-(Benzofuran-2-yl)-1H-1,2,4-triazol-3-yl)-4-chloroaniline

Cat. No.: B14810114
M. Wt: 310.74 g/mol
InChI Key: KPIGLBHJHLKHRV-UHFFFAOYSA-N
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Description

2-[3-(1-Benzofuran-2-yl)-1H-1,2,4-triazol-5-yl]-4-chloroaniline is a complex organic compound that features a benzofuran moiety, a triazole ring, and a chloroaniline group. Compounds containing benzofuran and triazole rings are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1-benzofuran-2-yl)-1H-1,2,4-triazol-5-yl]-4-chloroaniline typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of 2-alkyne phenols in the presence of a catalyst such as palladium acetate and cesium carbonate . The triazole ring can be introduced through a cyclization reaction involving hydrazides and nitriles

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, the use of high-throughput screening methods to identify the most effective catalysts and reaction conditions would be essential.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1-Benzofuran-2-yl)-1H-1,2,4-triazol-5-yl]-4-chloroaniline can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while substitution of the chloro group can produce various substituted aniline derivatives.

Scientific Research Applications

2-[3-(1-Benzofuran-2-yl)-1H-1,2,4-triazol-5-yl]-4-chloroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(1-benzofuran-2-yl)-1H-1,2,4-triazol-5-yl]-4-chloroaniline involves its interaction with specific molecular targets. The benzofuran and triazole rings can interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1-Benzofuran-2-yl)-1H-1,2,4-triazol-5-yl]-4-chloroaniline is unique due to the combination of its benzofuran, triazole, and chloroaniline moieties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C16H11ClN4O

Molecular Weight

310.74 g/mol

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1H-1,2,4-triazol-3-yl]-4-chloroaniline

InChI

InChI=1S/C16H11ClN4O/c17-10-5-6-12(18)11(8-10)15-19-16(21-20-15)14-7-9-3-1-2-4-13(9)22-14/h1-8H,18H2,(H,19,20,21)

InChI Key

KPIGLBHJHLKHRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NN3)C4=C(C=CC(=C4)Cl)N

Origin of Product

United States

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